molecular formula C23H24N4O4S B4323837 METHYL 4-({2-[(6-AMINO-4-OXO-1-PHENETHYL-1,4-DIHYDRO-2-PYRIMIDINYL)SULFANYL]PROPANOYL}AMINO)BENZOATE

METHYL 4-({2-[(6-AMINO-4-OXO-1-PHENETHYL-1,4-DIHYDRO-2-PYRIMIDINYL)SULFANYL]PROPANOYL}AMINO)BENZOATE

Cat. No.: B4323837
M. Wt: 452.5 g/mol
InChI Key: VWFMKJNHTSVPDB-UHFFFAOYSA-N
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Description

Methyl 4-[(2-{[6-amino-4-oxo-1-(2-phenylethyl)-1,4-dihydropyrimidin-2-yl]thio}propanoyl)amino]benzoate is a complex organic compound with potential applications in various scientific fields. This compound features a dihydropyrimidinone core, which is a common structural motif in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-({2-[(6-AMINO-4-OXO-1-PHENETHYL-1,4-DIHYDRO-2-PYRIMIDINYL)SULFANYL]PROPANOYL}AMINO)BENZOATE typically involves multiple steps. One common method starts with the nucleophilic substitution reaction between 4-hydroxybenzaldehyde and propargyl bromide in the presence of potassium carbonate in acetone reflux . This intermediate is then subjected to further reactions to introduce the dihydropyrimidinone core and other functional groups.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar multi-step processes with optimization for large-scale production, including the use of automated reactors and continuous flow systems to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(2-{[6-amino-4-oxo-1-(2-phenylethyl)-1,4-dihydropyrimidin-2-yl]thio}propanoyl)amino]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce new substituents onto the aromatic ring or other parts of the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like acetone or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce halogen atoms or other functional groups.

Scientific Research Applications

Methyl 4-[(2-{[6-amino-4-oxo-1-(2-phenylethyl)-1,4-dihydropyrimidin-2-yl]thio}propanoyl)amino]benzoate has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s structural similarity to biologically active molecules makes it a candidate for studying enzyme interactions and cellular pathways.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of METHYL 4-({2-[(6-AMINO-4-OXO-1-PHENETHYL-1,4-DIHYDRO-2-PYRIMIDINYL)SULFANYL]PROPANOYL}AMINO)BENZOATE involves its interaction with specific molecular targets. The dihydropyrimidinone core can bind to enzymes or receptors, modulating their activity. This interaction can affect various cellular pathways, leading to changes in cell function or behavior.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other dihydropyrimidinone derivatives, such as:

Uniqueness

Methyl 4-[(2-{[6-amino-4-oxo-1-(2-phenylethyl)-1,4-dihydropyrimidin-2-yl]thio}propanoyl)amino]benzoate is unique due to its specific substitution pattern and the presence of the phenylethyl group, which can influence its biological activity and chemical reactivity

Properties

IUPAC Name

methyl 4-[2-[6-amino-4-oxo-1-(2-phenylethyl)pyrimidin-2-yl]sulfanylpropanoylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O4S/c1-15(21(29)25-18-10-8-17(9-11-18)22(30)31-2)32-23-26-20(28)14-19(24)27(23)13-12-16-6-4-3-5-7-16/h3-11,14-15H,12-13,24H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWFMKJNHTSVPDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)C(=O)OC)SC2=NC(=O)C=C(N2CCC3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
METHYL 4-({2-[(6-AMINO-4-OXO-1-PHENETHYL-1,4-DIHYDRO-2-PYRIMIDINYL)SULFANYL]PROPANOYL}AMINO)BENZOATE
Reactant of Route 2
METHYL 4-({2-[(6-AMINO-4-OXO-1-PHENETHYL-1,4-DIHYDRO-2-PYRIMIDINYL)SULFANYL]PROPANOYL}AMINO)BENZOATE
Reactant of Route 3
Reactant of Route 3
METHYL 4-({2-[(6-AMINO-4-OXO-1-PHENETHYL-1,4-DIHYDRO-2-PYRIMIDINYL)SULFANYL]PROPANOYL}AMINO)BENZOATE
Reactant of Route 4
Reactant of Route 4
METHYL 4-({2-[(6-AMINO-4-OXO-1-PHENETHYL-1,4-DIHYDRO-2-PYRIMIDINYL)SULFANYL]PROPANOYL}AMINO)BENZOATE
Reactant of Route 5
Reactant of Route 5
METHYL 4-({2-[(6-AMINO-4-OXO-1-PHENETHYL-1,4-DIHYDRO-2-PYRIMIDINYL)SULFANYL]PROPANOYL}AMINO)BENZOATE
Reactant of Route 6
METHYL 4-({2-[(6-AMINO-4-OXO-1-PHENETHYL-1,4-DIHYDRO-2-PYRIMIDINYL)SULFANYL]PROPANOYL}AMINO)BENZOATE

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